Chiral Purity and Enantiomeric Specification for Asymmetric Synthesis Applications
The target compound is the specific (S)-enantiomer (CAS 195202-08-5). In the synthesis of rapamycin derivatives, this exact enantiomer is required as a chiral intermediate to ensure the correct stereochemical outcome of subsequent coupling steps [1]. Using the racemic mixture (CAS 195202-06-3) or the R-enantiomer would lead to diastereomeric impurities and synthetic failure. While commercial specifications state a minimum chemical purity (e.g., ≥95% or 98% ), the critical differentiator for this application is its enantiomeric identity, which is not guaranteed by generic achiral purity measurements.
| Evidence Dimension | Stereochemical Identity and Application Relevance |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 195202-08-5); Required intermediate in rapamycin derivative synthesis [1] |
| Comparator Or Baseline | Racemic mixture (CAS 195202-06-3); Not suitable for stereoselective synthesis |
| Quantified Difference | N/A - Qualitative application requirement |
| Conditions | Synthetic protocol for rapamycin multimerizing agents as described in patent WO 9731898 [1] |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for applications requiring stereospecific building blocks, as the racemate will not yield the desired chiral product.
- [1] Yang, W.; Guo, T.; Keenan, T.P.; Laborde, E.; Holt, D.A. (Ariad Pharmaceuticals Inc.). Synthetic derivatives of rapamycin as multimerizing agents for chimeric proteins with immunophilin-derived domains. WO 9731898, 1997. View Source
